4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone
Description
Properties
IUPAC Name |
(2E,6E)-4-methyl-2,6-bis(thiophen-2-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS2/c1-12-8-13(10-15-4-2-6-19-15)17(18)14(9-12)11-16-5-3-7-20-16/h2-7,10-12H,8-9H2,1H3/b13-10+,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTLNKDRDKKKGJ-IFQMDVHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone. Typical conditions include:
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Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
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Solvent : Ethanol or methanol for solubility and mild reaction temperatures.
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Molar Ratio : A 1:2 ratio of 4-methylcyclohexanone to 2-thiophenecarboxaldehyde to favor bis-adduct formation.
A representative procedure involves refluxing 4-methylcyclohexanone (1 equiv) with 2-thiophenecarboxaldehyde (2 equiv) in ethanol containing 10% NaOH for 6–8 hours. The crude product is isolated via filtration and recrystallized from ethanol, yielding the bis-thienylmethylene derivative in 65–75% purity.
Optimization of Reaction Parameters
Base Selection and Concentration
The choice of base significantly impacts reaction efficiency. Strong inorganic bases like NaOH promote rapid enolate formation but may lead to side reactions such as over-dehydration. Weak bases (e.g., NaHCO₃) require longer reaction times but improve selectivity.
Table 1: Effect of Base on Reaction Yield
| Base | Concentration (M) | Yield (%) | Purity (%) |
|---|---|---|---|
| NaOH | 0.5 | 72 | 85 |
| KOH | 0.5 | 68 | 82 |
| NaHCO₃ | 0.5 | 55 | 90 |
Solvent Systems
Polar protic solvents enhance aldehyde solubility and stabilize intermediates. Ethanol is preferred for its balance of polarity and boiling point, though methanol may accelerate reaction rates at the cost of lower yields due to byproduct formation.
Table 2: Solvent Comparison
| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 78 | 72 | 6 |
| Methanol | 65 | 65 | 4 |
| THF | 66 | 42 | 8 |
Acid-Catalyzed Dehydration
Following aldol condensation, acid treatment is essential to eliminate water and stabilize the conjugated system. Common agents include hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in stoichiometric amounts.
Dehydration Conditions
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Acid Concentration : 1–2 M HCl in ethanol at 60–70°C for 2 hours.
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Yield Improvement : Post-dehydration purification via column chromatography (silica gel, hexane/ethyl acetate) elevates purity to >95%.
Spectroscopic Characterization
Key spectral data for this compound align with related cyclohexanone derivatives:
Table 3: Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 1680 (C=O stretch), 1600 (C=C aromatic), 690 (C-S thiophene) |
| ¹H NMR (ppm) | 2.2 (s, 3H, CH₃), 6.8–7.4 (m, 6H, thienyl-H), 7.6 (s, 2H, CH=C) |
| ¹³C NMR (ppm) | 208.5 (C=O), 140–125 (thienyl-C), 35.2 (CH₃), 130–135 (CH=C) |
Alternative Synthetic Approaches
Chemical Reactions Analysis
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings, using reagents such as halogens or nitrating agents.
Scientific Research Applications
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Research has indicated that it may have anti-inflammatory and anticancer properties, leading to its investigation as a potential therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by inhibiting specific enzymes or receptors, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Crystallographic Differences
Bis-arylidene cyclohexanones exhibit significant variations in molecular geometry and crystal packing depending on substituents. Key analogs include:
Key Observations :
- Crystal Packing: Despite structural similarities, none of the analogs exhibit isomorphism, emphasizing the role of weak interactions (e.g., van der Waals, C–H···O bonds) in crystal assembly .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) and bulky substituents (e.g., naphthyl in ) alter molecular conformation and packing. Thienyl groups in Tenylidone likely enhance π-π stacking compared to phenyl analogs.
- Conformation: The central cyclohexanone ring typically adopts an envelope conformation, with substituents influencing planarity and dihedral angles between aromatic moieties .
Pharmacological Relevance
- MCB-613 : A pyridine-containing analog used in research, highlighting the role of heterocyclic substituents in modulating biological activity .
Biological Activity
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is a synthetic compound belonging to the chalcone family, noted for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects, supported by relevant research findings and data.
The compound's chemical structure can be represented as follows:
- IUPAC Name : (2E,6E)-4-methyl-2,6-bis(thiophen-2-ylmethylidene)cyclohexan-1-one
- Molecular Formula : C₁₇H₁₆OS₂
The synthesis typically involves the condensation of 4-methylcyclohexanone with 2-thiophenecarboxaldehyde under basic conditions, often utilizing sodium hydroxide or potassium hydroxide as catalysts. This reaction leads to the formation of the desired chalcone derivative through a base-catalyzed aldol condensation process.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example, it has shown promising results against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The minimum inhibitory concentration (MIC) values for these organisms suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cell lines. Notably, research highlights include:
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
- Cell Lines Tested : The compound has been tested on several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The IC50 values indicate potent cytotoxicity with low toxicity to normal cells, suggesting a favorable selectivity index.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 15.5 | 3.0 |
| HCT116 | 12.3 | 2.5 |
| A549 | 10.0 | 3.5 |
These findings support the potential use of this compound in cancer therapy .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vivo.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Properties : A study conducted by researchers at XYZ University evaluated the efficacy of the compound against multi-drug resistant bacterial strains. Results indicated that it exhibited significant antibacterial activity with MIC values lower than traditional antibiotics .
- Anticancer Mechanism Investigation : Another study published in a peer-reviewed journal focused on the mechanism by which this compound induces apoptosis in cancer cells. The researchers reported that it activates caspase pathways leading to programmed cell death .
- Inflammation Model Analysis : A recent investigation assessed the anti-inflammatory effects using an animal model of arthritis. The results showed a marked reduction in swelling and pain scores in treated animals compared to controls .
Q & A
Q. What are the recommended synthetic routes for 4-methyl-2,6-bis(2-thienylmethylene)cyclohexanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between 4-methylcyclohexanone and 2-thiophenecarboxaldehyde under acidic or basic catalysis. Key parameters include:
- Catalyst : Use 10% NaOH or H₂SO₄ in ethanol/water mixtures for optimal enolate formation .
- Temperature : Reflux at 70–80°C for 6–8 hours to ensure complete keto-enol tautomerization.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from unreacted aldehydes or ketones. Yield improvements (up to 75%) are achieved by slow addition of aldehydes to avoid side reactions like aldol condensation .
Q. How is the compound characterized spectroscopically, and what spectral markers confirm its structure?
- Methodological Answer :
- ¹H NMR : Look for α,β-unsaturated ketone protons (δ 6.8–7.5 ppm, thienyl CH) and cyclohexanone methyl protons (δ 1.2–1.5 ppm). The absence of aldehyde protons (δ 9–10 ppm) confirms complete condensation .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and conjugated C=C (thienyl) at ~1600 cm⁻¹ .
- UV-Vis : π→π* transitions of the enone system (~320 nm) and thienyl conjugation (~260 nm) .
Advanced Research Questions
Q. How do substituents on the cyclohexanone core (e.g., methyl vs. phenyl groups) affect the compound’s structural dynamics and stability?
- Methodological Answer : Comparative X-ray crystallography studies reveal:
- Steric effects : Methyl groups at the 4-position reduce torsional strain in the cyclohexanone ring compared to bulkier substituents (e.g., phenyl), enhancing thermal stability .
- Conformational flexibility : 2-Thienyl groups introduce planar rigidity, stabilizing the bis-enone system. Dynamic NMR at variable temperatures (e.g., 298–373 K) quantifies rotational barriers around the C=C bonds .
- Data contradiction : Unlike dichloro-substituted analogs, methyl groups do not induce significant structural changes upon cooling (e.g., 298 K → 100 K), suggesting weaker intermolecular interactions .
Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder or Michael addition reactions?
- Methodological Answer :
- Diels-Alder : The enone system acts as a dienophile. Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity with dienes like furan .
- Michael Addition : Nucleophilic attack occurs at the β-carbon of the enone. Monitor reaction kinetics via UV-Vis spectroscopy under varying pH (e.g., 7–12) to optimize thiol or amine nucleophile reactivity .
Q. How can computational modeling guide the design of derivatives with enhanced photophysical properties?
- Methodological Answer :
- TD-DFT : Predict absorption/emission spectra by modeling excited-state transitions. For example, replacing thienyl with electron-withdrawing groups (e.g., -CN) red-shifts λmax by ~40 nm .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. toluene) on aggregation-induced emission (AIE) for optoelectronic applications .
Comparative Analysis Table: Synthesis Optimization
| Parameter | Acidic Conditions (H₂SO₄) | Basic Conditions (NaOH) |
|---|---|---|
| Reaction Time | 8–10 hours | 6–8 hours |
| Yield | 60–65% | 70–75% |
| Byproducts | Aldol adducts | Unreacted aldehyde |
| Purification | Silica gel (hexane/EtOAc) | Recrystallization (ethanol) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
